An In-Depth Technical Guide to 4-(2-aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9): A Key Intermediate and Potential Therapeutic Agent
An In-Depth Technical Guide to 4-(2-aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9): A Key Intermediate and Potential Therapeutic Agent
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(2-aminophenoxy)-N-methylpicolinamide, a pivotal chemical entity in contemporary oncological research and development. Identified by the CAS number 284462-37-9, this molecule is not only a critical intermediate in the synthesis of multi-kinase inhibitors like Sorafenib but also exhibits potential as a standalone anti-tumor agent through its interaction with key signaling pathways.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its synthesis, mechanism of action, and preclinical evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2-aminophenoxy)-N-methylpicolinamide is fundamental for its application in research and synthesis. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 284462-37-9 | [2] |
| Molecular Formula | C₁₃H₁₃N₃O₂ | [3] |
| Molecular Weight | 243.26 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 110-112 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| InChI Key | RXZZBPYPZLAEFC-UHFFFAOYSA-N | |
| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | [2] |
Synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide
The synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a well-established method for its laboratory-scale preparation.
Synthetic Workflow
The synthesis can be conceptualized as a two-part process: the formation of the N-methylpicolinamide core, followed by an ether linkage to 2-aminophenol.
Caption: Synthetic workflow for 4-(2-aminophenoxy)-N-methylpicolinamide.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-chloro-N-methylpicolinamide
-
Chlorination of 2-Picolinic Acid: To a solution of 2-picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-chloropicolinoyl chloride.
-
Amidation: The crude acid chloride is then dissolved in a suitable solvent like tetrahydrofuran (THF) and slowly added to a solution of methylamine in THF at a controlled temperature (e.g., 0 °C).
-
Isolation: The reaction mixture is stirred for several hours, and the solvent is evaporated. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-chloro-N-methylpicolinamide.
Part 2: Synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide
-
Deprotonation of 2-Aminophenol: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol in dry DMF. Add potassium tert-butoxide portion-wise at room temperature and stir for approximately 2 hours.
-
Nucleophilic Aromatic Substitution: To the resulting mixture, add 4-chloro-N-methylpicolinamide and potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 6 hours.
-
Extraction and Purification: After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 4-(2-aminophenoxy)-N-methylpicolinamide as a solid.[4]
Mechanism of Action: Targeting the MET Signaling Pathway
4-(2-aminophenoxy)-N-methylpicolinamide has been identified as a potential inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in cancer therapy.
The MET Signaling Cascade
The binding of hepatocyte growth factor (HGF) to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified MET signaling pathway and the inhibitory action of 4-(2-aminophenoxy)-N-methylpicolinamide.
Dysregulation of the MET pathway can lead to uncontrolled cell growth and metastasis. By inhibiting the kinase activity of MET, 4-(2-aminophenoxy)-N-methylpicolinamide can potentially block these downstream signaling events and exert its anti-tumor effects.
Biological Activity and Therapeutic Potential
Illustrative Biological Activity of Derivatives:
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| A series of novel N-methyl-4-phenoxypicolinamide derivatives | A549 (Lung Carcinoma) | 3.6 (for the most potent compound, 8e) | [5] |
| H460 (Large Cell Lung Cancer) | 1.7 (for compound 8e) | [5] | |
| HT-29 (Colon Adenocarcinoma) | 3.0 (for compound 8e) | [5] | |
| A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2 (Hepatocellular Carcinoma) | Low micromolar range | [5] |
| HCT116 (Colorectal Carcinoma) | Low micromolar range | [5] |
Disclaimer: The data presented above is for derivatives of 4-(2-aminophenoxy)-N-methylpicolinamide and is intended to be illustrative of the potential of this chemical scaffold. Further studies are required to determine the specific biological activity of the parent compound.
The therapeutic potential of this compound lies in its ability to be a versatile building block for the development of novel targeted cancer therapies.[1] Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.
Pharmacokinetics
Detailed pharmacokinetic data for 4-(2-aminophenoxy)-N-methylpicolinamide is not currently available in the public literature. However, the development of deuterated analogs of this compound indicates its use in pharmacokinetic studies, suggesting that research in this area is ongoing.[6] Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) would need to be determined in preclinical models to assess its potential as a drug candidate.
Experimental Protocols for Preclinical Evaluation
The following are representative protocols for the in vitro evaluation of 4-(2-aminophenoxy)-N-methylpicolinamide.
In Vitro MET Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method to determine the in vitro inhibitory activity of the compound against MET kinase.
-
Reagents and Materials:
-
Recombinant human MET kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
4-(2-aminophenoxy)-N-methylpicolinamide (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of 4-(2-aminophenoxy)-N-methylpicolinamide in kinase buffer.
-
In a 96-well plate, add the MET kinase, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by non-linear regression analysis.
-
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of the compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
4-(2-aminophenoxy)-N-methylpicolinamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
-
Assay Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 4-(2-aminophenoxy)-N-methylpicolinamide for 72 hours.
-
Add the MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Conclusion
4-(2-aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in the field of oncology drug discovery. Its role as a crucial building block for the synthesis of approved drugs like Sorafenib is well-established. Furthermore, its inherent potential as a MET kinase inhibitor warrants further investigation. The synthetic protocols are well-defined, and the mechanism of action provides a clear rationale for its anti-cancer potential. While more extensive biological and pharmacokinetic data on the parent compound are needed, the promising activity of its derivatives highlights the importance of this chemical scaffold in the ongoing search for novel and effective cancer therapies.
References
-
PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Applications, and Pharmaceutical Potential. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. American Chemical Society. Retrieved from [Link]
- Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 19(12), 20531-20546.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
